1-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-phenylpiperidine-4-carbonitrile
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Overview
Description
1-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-phenylpiperidine-4-carbonitrile is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring substituted with dimethoxy groups and a phenylpiperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-phenylpiperidine-4-carbonitrile typically involves multiple steps. One common method starts with the preparation of 4,6-dimethoxy-1,3,5-triazine, which is then reacted with 4-phenylpiperidine-4-carbonitrile under specific conditions. The reaction often requires the use of a suitable solvent, such as tetrahydrofuran (THF), and a catalyst to facilitate the process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as column chromatography, is essential to isolate the desired compound from reaction by-products .
Chemical Reactions Analysis
Types of Reactions
1-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-phenylpiperidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the dimethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of triazine oxides.
Reduction: Formation of reduced triazine derivatives.
Substitution: Formation of substituted triazine compounds.
Scientific Research Applications
1-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-phenylpiperidine-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various triazine derivatives.
Biology: Investigated for its potential as a biochemical probe in studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-phenylpiperidine-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The triazine ring plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Another triazine derivative used in peptide synthesis.
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Used as a coupling reagent in organic synthesis.
Uniqueness
1-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-phenylpiperidine-4-carbonitrile stands out due to its unique combination of a triazine ring and a phenylpiperidine moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C17H19N5O2 |
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Molecular Weight |
325.4 g/mol |
IUPAC Name |
1-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-phenylpiperidine-4-carbonitrile |
InChI |
InChI=1S/C17H19N5O2/c1-23-15-19-14(20-16(21-15)24-2)22-10-8-17(12-18,9-11-22)13-6-4-3-5-7-13/h3-7H,8-11H2,1-2H3 |
InChI Key |
SGUJQDSRDDXLNE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CCC(CC2)(C#N)C3=CC=CC=C3)OC |
Origin of Product |
United States |
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